molecular formula C8H6IN3O B1417717 3-Hydrazono-4-iodoindolin-2-one CAS No. 1198595-66-2

3-Hydrazono-4-iodoindolin-2-one

Cat. No. B1417717
CAS RN: 1198595-66-2
M. Wt: 287.06 g/mol
InChI Key: YCMONCZKZZLXCG-UHFFFAOYSA-N
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Description

3-Hydrazono-4-iodoindolin-2-one is a heterocyclic compound that belongs to the family of indole derivatives. It has a molecular formula of C8H6IN3O and a molecular weight of 287.06 g/mol.


Synthesis Analysis

The synthesis of hydrazonoindolin-2-ones involves the reaction of intermediates with 3-hydrazonoindolin-2-one . The reaction mixture is heated under reflux for several hours, then cooled to room temperature .


Molecular Structure Analysis

The molecular structure of 3-Hydrazono-4-iodoindolin-2-one consists of 8 carbon atoms, 6 hydrogen atoms, 1 iodine atom, 3 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Cancer Treatment Research

4-iodo-1H-indole-2,3-dione 3-hydrazone: has been studied for its potential applications in cancer treatment. Indole derivatives are known to exhibit properties that can inhibit the growth of cancer cells. The compound’s ability to interact with various biological targets makes it a candidate for the development of new anticancer drugs .

Antimicrobial Activity

Research has indicated that indole derivatives can be effective against a range of microbes. The structural features of 3-diazenyl-4-iodo-1H-indol-2-ol allow it to bind with microbial enzymes or DNA, disrupting their function and leading to the death of the pathogen .

Treatment of Disorders

The compound’s diverse biological activities include the potential to treat various disorders in the human body. Its interaction with biological pathways can be harnessed to develop treatments for conditions that currently lack effective medications .

Synthesis of Alkaloids

Alkaloids, which have significant pharmacological effects, often contain indole moieties. The synthesis of indole derivatives, including 3-Hydrazono-4-iodoindolin-2-one , is crucial for constructing these complex molecules that have applications ranging from analgesics to anti-malarials .

Cycloaddition Reactions

Indole compounds are versatile building blocks in cycloaddition reactions, which are essential for creating diverse heterocyclic frameworks. These reactions are atom-economical and considered green chemistry processes4-iodo-1H-indole-2,3-dione 3-hydrazone can be used to synthesize various biologically relevant heterocycles .

Green Chemistry Applications

The compound’s utility in green synthetic organic chemistry is notable. Its involvement in reactions that are environmentally benign and sustainable makes it an attractive subject for research in the field of green chemistry .

properties

IUPAC Name

3-diazenyl-4-iodo-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3O/c9-4-2-1-3-5-6(4)7(12-10)8(13)11-5/h1-3,10-11,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMONCZKZZLXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=C(N2)O)N=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydrazono-4-iodoindolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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